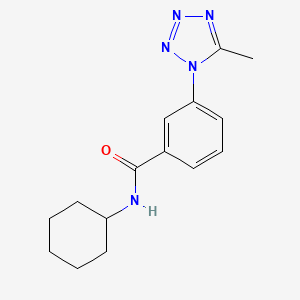
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a thiophene sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step can involve the use of trifluorobenzene derivatives through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Thiophene Sulfonate Moiety: This can be done by sulfonation of a thiophene derivative followed by esterification with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or catalytic) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, while the benzoxazole and thiophene sulfonate moieties could contribute to specific biological activities.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors, due to its conjugated system and potential electronic properties.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluorophenyl group could enhance binding affinity and specificity, while the benzoxazole and thiophene sulfonate moieties could contribute to the overall pharmacophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazole: Lacks the thiophene sulfonate moiety.
1,2-Benzoxazol-6-yl thiophene-2-sulfonate: Lacks the trifluorophenyl group.
3-(3,4,5-Trifluorophenyl)thiophene-2-sulfonate: Lacks the benzoxazole ring.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is unique due to the combination of its trifluorophenyl, benzoxazole, and thiophene sulfonate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H8F3NO4S2 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C17H8F3NO4S2/c18-12-6-9(7-13(19)16(12)20)17-11-4-3-10(8-14(11)24-21-17)25-27(22,23)15-2-1-5-26-15/h1-8H |
Clé InChI |
LOZRKFFCYIFEAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B12176799.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176828.png)
![3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12176832.png)
![1-(1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B12176835.png)
![4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B12176840.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176843.png)

![2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12176848.png)

![N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12176856.png)
![ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12176857.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176861.png)
![2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B12176873.png)
